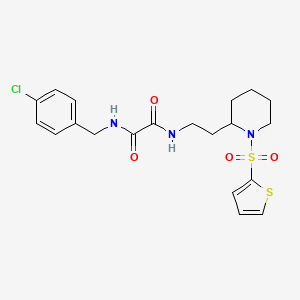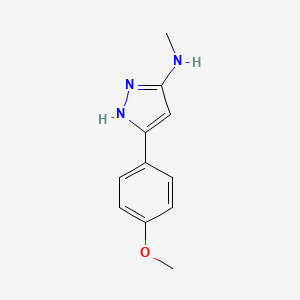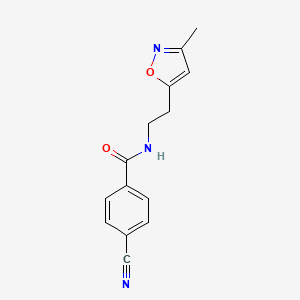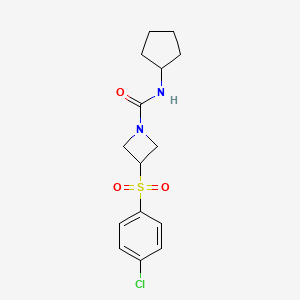![molecular formula C17H16FN3O B2646997 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-fluorobenzamide CAS No. 1798525-45-7](/img/structure/B2646997.png)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-fluorobenzamide” is a chemical compound that belongs to the class of 1H-Pyrrolo[2,3-b]pyridine derivatives . This class of compounds has been studied for their potential in various biological applications .
Synthesis Analysis
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives involves complex chemical reactions. The position 2 of the pyrrolo[2,3-b]pyridine scaffold must be unsubstituted, and modifications of this position resulted in loss of activity. Conversely, the introduction of certain substituents at position 5 was tolerated, with retention of activity .Molecular Structure Analysis
The molecular structure of “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-fluorobenzamide” is complex and detailed analysis would require advanced techniques such as X-Ray crystal structure determination .Chemical Reactions Analysis
The chemical reactions involving 1H-Pyrrolo[2,3-b]pyridine derivatives are complex and involve multiple steps. The reactions are influenced by the presence of various substituents at different positions on the pyrrolo[2,3-b]pyridine ring .Scientific Research Applications
Antimicrobial Activity
Compounds with the pyrrolopyrazine scaffold, which is similar to the structure of the compound , have been found to exhibit antimicrobial activity . This suggests that “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-fluorobenzamide” could potentially be used in the development of new antimicrobial agents.
Anti-inflammatory Activity
Pyrrolopyrazine derivatives have also been found to exhibit anti-inflammatory activity . This indicates that our compound could potentially be used in the treatment of inflammatory diseases.
Antiviral Activity
Pyrrolopyrazine derivatives have shown antiviral activities . This suggests that “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-fluorobenzamide” could potentially be used in the development of new antiviral drugs.
Antifungal Activity
Pyrrolopyrazine derivatives have demonstrated antifungal activities . This indicates that our compound could potentially be used in the treatment of fungal infections.
Antioxidant Activity
Pyrrolopyrazine derivatives have been found to exhibit antioxidant activity . This suggests that “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-fluorobenzamide” could potentially be used in the development of new antioxidant agents.
Antitumor Activity
Pyrrolopyrazine derivatives have shown antitumor activities . This indicates that our compound could potentially be used in the treatment of various types of tumors.
Kinase Inhibitory Activity
Pyrrolopyrazine derivatives have demonstrated kinase inhibitory activities . This suggests that “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-fluorobenzamide” could potentially be used in the development of new kinase inhibitors.
Fibroblast Growth Factor Receptor Inhibitory Activity
1H-pyrrolo[2,3-b]pyridine derivatives have been found to exhibit potent activities against fibroblast growth factor receptors (FGFRs) . This indicates that our compound could potentially be used in the development of new FGFR inhibitors, which could be beneficial for cancer therapy .
Future Directions
The future directions for the study of “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-fluorobenzamide” and related compounds could involve further exploration of their potential applications in various biological contexts. For example, these compounds could be further optimized and studied for their potential as therapeutic agents in various diseases .
properties
IUPAC Name |
2-fluoro-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O/c18-15-7-2-1-6-14(15)17(22)20-10-4-11-21-12-8-13-5-3-9-19-16(13)21/h1-3,5-9,12H,4,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRZBVJPIQFIPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCN2C=CC3=C2N=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-fluorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((3-chlorophenyl)sulfonyl)-N-(3,4-dimethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2646915.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2646920.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2646922.png)

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2646925.png)
![Methyl 2-(9-methylindolo[3,2-b]quinoxalin-6-yl)acetate](/img/structure/B2646926.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{tricyclo[3.2.1.0^{2,4}]octan-3-yl}propanamide](/img/structure/B2646929.png)


![N-[4-[[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2646933.png)
